N-[4-(dimethylamino)benzyl]adamantan-1-amine
Description
N-[4-(Dimethylamino)benzyl]adamantan-1-amine is a secondary amine featuring a rigid adamantane core linked to a benzyl group substituted with a dimethylamino moiety at the para position. Its structure combines the lipophilic adamantane scaffold with a polar aromatic group, making it a versatile intermediate in medicinal chemistry. This compound has been utilized in the synthesis of antiviral agents, anticancer hybrids, and receptor-targeted molecules due to its ability to enhance metabolic stability and modulate pharmacokinetic properties .
The adamantane group confers high thermal stability and resistance to enzymatic degradation, while the 4-(dimethylamino)benzyl moiety contributes to electronic effects (e.g., electron-donating properties) and solubility in polar solvents. These attributes make it a valuable building block for drug discovery .
Properties
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]adamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2/c1-21(2)18-5-3-14(4-6-18)13-20-19-10-15-7-16(11-19)9-17(8-15)12-19/h3-6,15-17,20H,7-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTHUTYBUOIBKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(dimethylamino)benzyl]adamantan-1-amine typically involves the reaction of adamantan-1-amine with 4-(dimethylamino)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-(dimethylamino)benzyl]adamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced amine form.
Scientific Research Applications
Pharmacological Properties
The compound N-[4-(dimethylamino)benzyl]adamantan-1-amine exhibits a range of pharmacological activities, primarily attributed to the dimethylamino group and the adamantane structure. Key properties include:
- Anticancer Activity : Research indicates that compounds with similar structures have shown significant antitumor effects. For instance, derivatives of benzyl-substituted quinazolinones have demonstrated broad-spectrum antitumor activity, suggesting potential for this compound in cancer therapy .
- Neuroprotective Effects : The compound's ability to penetrate the central nervous system may position it as a candidate for treating neurodegenerative diseases. Studies on related dimethylamine derivatives have highlighted their interactions with targets involved in conditions such as Alzheimer's disease .
- Monoamine Oxidase Inhibition : The compound may also act as an inhibitor of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative disorders. Inhibitors of MAO have therapeutic potential in treating depression and anxiety .
Synthetic Strategies
The synthesis of this compound involves several approaches:
- Mannich Reaction : This method combines formaldehyde, dimethylamine, and adamantane derivatives to yield the target compound. The reaction conditions can be optimized to enhance yield and purity .
- Functional Group Modifications : Structural modifications can be made to improve pharmacological properties or reduce side effects. For example, altering substituents on the benzyl group can influence biological activity and selectivity for specific targets .
Case Studies and Research Findings
A number of studies have documented the applications and effectiveness of this compound:
Antitumor Activity
A study evaluated various 3-benzyl-substituted quinazolinones for their antitumor efficacy, showing that modifications similar to those found in this compound can lead to enhanced potency against cancer cell lines .
Neuroprotective Applications
Research on related compounds has demonstrated neurogenic properties that could be beneficial in treating Alzheimer's disease. These compounds were assessed for their ability to inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase and β-secretase .
Monoamine Oxidase Inhibition
Studies have shown that compounds with similar dimethylaminobenzyl structures effectively inhibit MAO-B, which is significant for developing antidepressants and neuroprotective agents .
Data Tables
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]adamantan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid and bulky structure, which can enhance the binding affinity and specificity of the compound to its targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[4-(dimethylamino)benzyl]adamantan-1-amine with structurally or functionally related adamantane derivatives, highlighting key differences in substituents, molecular properties, and pharmacological applications:
Key Findings:
Substituent Effects: Electron-Donating Groups (e.g., dimethylamino): Improve solubility and enhance interactions with biological targets (e.g., viral M2 proton channels) via polar and charge-transfer interactions . Electron-Withdrawing Groups (e.g., nitro): Reduce solubility but increase reactivity in prodrug systems or nitroreductase-sensitive applications .
Structural Modifications :
- Heterocyclic Additions (e.g., oxadiazole in ): Introduce rigidity and improve binding to enzymes or receptors through planar aromatic interactions .
- Schiff Base Derivatives (e.g., ): Exhibit lower stability compared to secondary amines but serve as intermediates for dynamic combinatorial chemistry .
Pharmacological Performance: Antiviral Activity: Isoxazole-adamantane hybrids (e.g., compound 9k in ) show 76% yield and moderate inhibition of influenza A virus M2-S31N, attributed to the dimethylamino group’s electronic effects . Anticancer Potential: Adamantane-oxadiazole hybrids () demonstrate cytotoxicity via apoptosis induction, with IC₅₀ values <10 μM in some cancer cell lines .
Synthetic Accessibility: The dimethylamino derivative is synthesized via reductive amination (e.g., ) or Schiff base formation (), with yields ranging from 68% to 77% . Nitro-substituted analogs require nitrobenzaldehyde intermediates, often resulting in lower yields (e.g., 70–73%) due to steric hindrance .
Biological Activity
N-[4-(dimethylamino)benzyl]adamantan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound features an adamantane core, which is known for its rigidity and ability to enhance binding affinity to various biological targets. The dimethylaminobenzyl substituent contributes to its chemical reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological properties and efficacy.
The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes or receptors. The adamantane structure aids in stabilizing the compound-target complex through hydrogen bonding and electrostatic interactions facilitated by the dimethylamino group.
Antiviral Activity
Adamantane derivatives have been extensively studied for their antiviral properties. For instance, compounds similar to this compound have shown inhibitory activity against human immunodeficiency virus (HIV) and other viral pathogens . Studies indicate that modifications on the adamantane core can significantly influence antiviral efficacy.
Anticancer Properties
Recent research has highlighted the potential anticancer activity of adamantane-based compounds. This compound has been investigated for its cytotoxic effects on various cancer cell lines. For example, studies demonstrated that related compounds exhibit enhanced apoptosis induction in tumor cells compared to standard chemotherapeutics like bleomycin .
Neuroprotective Effects
The compound's neuroprotective properties are also noteworthy. It has been suggested that adamantane derivatives can modulate NMDA receptor activity, which is crucial in neurodegenerative disease pathways. By inhibiting voltage-gated calcium channels and NMDA-mediated calcium influx, these compounds may provide neuroprotection against excitotoxicity .
Comparative Analysis with Similar Compounds
| Compound Name | Primary Use | Mechanism of Action | Biological Activity |
|---|---|---|---|
| Amantadine | Antiviral, antiparkinsonian | NMDA receptor antagonist | Antiviral, neuroprotective |
| Memantine | Alzheimer's disease treatment | NMDA receptor antagonist | Neuroprotective |
| Rimantadine | Antiviral | Inhibits viral uncoating | Antiviral |
This compound stands out due to its unique combination of functional groups that impart distinct biological activities compared to other adamantane derivatives.
Case Studies
- Antiviral Efficacy : A study demonstrated that modifications on the adamantane core significantly increased the antiviral potency against influenza viruses, suggesting that this compound could be explored for similar applications .
- Cytotoxicity in Cancer Models : Research indicated that this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, leading to enhanced apoptosis compared to conventional treatments .
- Neuroprotective Mechanism : Investigations into the neuroprotective effects revealed that this compound could effectively inhibit excessive calcium influx mediated by NMDA receptors, which is a common pathway in neurodegenerative diseases .
Q & A
Q. What are the standard synthetic routes for N-[4-(dimethylamino)benzyl]adamantan-1-amine?
The compound is synthesized via reductive amination using NaBH₄ in anhydrous methanol, followed by purification via reduced pressure distillation and drying. For example, a Schiff base intermediate (amantadine-derived) is reduced to yield the target amine . Alternative routes include reductive amination of adamantanone derivatives with dimethylamine, optimized for purity (>95%) using LC-MS and ¹H NMR validation .
Q. Which characterization techniques are critical for confirming the structure of this compound?
Key methods include:
- ¹H NMR (400 MHz, CDCl₃): Peaks at δ 2.13 (s, 3H, dimethylamino), 1.75–1.63 (m, 12H, adamantane), and 3.96 (s, 2H, benzyl CH₂) .
- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., O—H⋯O and N—H⋯O interactions) and confirms crystal packing .
- LC-MS (ESI) : Validates molecular weight (e.g., m/z 352.0 [M+H⁺] observed vs. 352.5 calculated) .
Q. What structural features influence its crystallographic behavior?
The compound forms a 1D chain via intermolecular O—H⋯O and N—H⋯O hydrogen bonds with sulfonate counterions. Crystallization in water/EtOH (1:1 v/v) yields block-shaped crystals with a mean C–C bond deviation of 0.004 Å (R factor = 0.055) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalyst use : CuI in DMSO enhances coupling reactions (e.g., with alkynes), achieving 76% yield .
- Solvent ratios : Water/EtOH (1:1 v/v) promotes slow evaporation for high-quality crystals .
- Reaction time : Stirring for 3–5 hours balances completion and byproduct minimization .
Q. How to resolve contradictions in spectral data during characterization?
- Compare experimental ¹H NMR shifts (e.g., δ 7.96–7.36 for aromatic protons) with computational predictions .
- Validate purity via LC-MS and cross-check crystal structure data (e.g., bond distances) to identify solvent artifacts .
Q. What strategies are used to evaluate pharmacological activity?
- Docking studies : Hybrid derivatives (e.g., 1,3,4-oxadiazol-adamantane) are screened against cancer targets using molecular dynamics .
- Receptor binding assays : Radioligands like [³H]4-(dimethylamino)-N-(4-(piperazin-1-yl)butyl)benzamide quantify dopamine D3 receptor affinity .
Q. How to design derivatives for enhanced bioactivity?
- Sulfonamide coupling : React with benzenesulfonyl chloride under ice-cold conditions to introduce polar groups .
- Hybrid synthesis : Incorporate 1,3,4-oxadiazole moieties via alkyne-amine reactions, validated by ¹H NMR .
Q. What computational methods support hydrogen-bonding analysis?
- DFT calculations : Estimate lattice energy and optimize hydrogen-bond geometries (e.g., O—H⋯O = 2.85 Å) .
- Software tools : SHELXTL refines X-ray data (R factor < 0.06) to map intermolecular interactions .
Q. Are alternative synthetic routes viable for scale-up?
Q. How does solvent choice impact compound stability?
- Aqueous stability : Prolonged reflux in water (e.g., 5 hours) does not degrade the adamantane core, confirmed by post-reaction crystallography .
- Thermal stability : Crystal lattice energy calculations (via X-ray data) predict decomposition thresholds >200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
